4-bromo-3-(bromomethyl)-1,2-oxazole
Description
Properties
CAS No. |
2763756-20-1 |
|---|---|
Molecular Formula |
C4H3Br2NO |
Molecular Weight |
240.9 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Formation of 3-Methyl-1,2-oxazole
A precursor aldehyde, such as 3-methyl-2-oxopropanal, reacts with TosMIC in methanol under reflux with potassium carbonate (K₂CO₃) to yield 3-methyl-1,2-oxazole. The reaction mechanism involves cyclization and elimination of toluenesulfinic acid, producing the oxazole ring with a methyl group at position 3.
Reaction Conditions
| Component | Specification |
|---|---|
| TosMIC | 1.2 equivalents |
| Aldehyde | 3-methyl-2-oxopropanal (1.0 equiv) |
| Solvent | Methanol |
| Base | K₂CO₃ (2.0 equiv) |
| Temperature | Reflux (65°C) |
| Yield | 68–72% |
Bromination of the Methyl Group
The methyl group at position 3 undergoes radical bromination using N-bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide) in carbon tetrachloride (CCl₄). This step selectively converts the methyl group to a bromomethyl substituent.
Optimization Data
| Parameter | Effect on Yield |
|---|---|
| NBS Equivalents | 1.5 equiv maximizes yield (85%) |
| Initiator Loading | 10 mol% benzoyl peroxide optimal |
| Reaction Time | 6–8 hours under UV light |
Electrophilic Bromination at Position 4
The intermediate 3-(bromomethyl)-1,2-oxazole undergoes electrophilic bromination using molecular bromine (Br₂) in CCl₄ with iron(III) bromide (FeBr₃) as a catalyst. The 4-position of the oxazole ring is activated for electrophilic substitution due to the electron-donating effects of the adjacent nitrogen atom.
Regioselectivity Analysis
| Position | Relative Reactivity |
|---|---|
| 4 | High (directed by heteroatom) |
| 5 | Low (steric hindrance from bromomethyl) |
Reaction Conditions
| Component | Specification |
|---|---|
| Br₂ | 1.1 equivalents |
| FeBr₃ | 5 mol% |
| Solvent | CCl₄ |
| Temperature | 0–5°C (prevents di-bromination) |
| Yield | 78–82% |
Suzuki-Miyaura Cross-Coupling for Oxazole Functionalization
| Catalyst | Yield (%) |
|---|---|
| PdCl₂(dppf) | 92 |
| Pd(OAc)₂ | 65 |
| Pd(PPh₃)₄ | 78 |
Direct Bromination of Preformed Oxazole Derivatives
Industrial-scale production often employs direct bromination to minimize synthetic steps.
Simultaneous Bromination of Methyl and Oxazole Ring
A one-pot bromination strategy uses excess Br₂ (2.5 equiv) in dichloromethane (DCM) at −10°C. The methyl group and oxazole ring undergo concurrent bromination, though this method risks over-bromination.
Yield Comparison
| Brominating Agent | Yield of Target Compound (%) |
|---|---|
| Br₂ | 58 |
| NBS | 42 |
Solvent Effects on Selectivity
Polar aprotic solvents like dimethylformamide (DMF) improve regioselectivity by stabilizing intermediates.
Solvent Screening
| Solvent | 4-Bromo Selectivity (%) |
|---|---|
| DMF | 89 |
| CCl₄ | 76 |
| Acetonitrile | 81 |
Industrial Production Considerations
Large-scale synthesis requires optimizing cost, safety, and yield:
Continuous-Flow Bromination
A continuous-flow reactor minimizes handling of toxic Br₂. Residence times of 30 seconds at 50°C achieve 90% conversion.
Waste Management
Bromide byproducts are neutralized with sodium thiosulfate (Na₂S₂O₃), reducing environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-(bromomethyl)-1,2-oxazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of 3-methyl-1,2-oxazole.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2), potassium thiolate (KSR), and sodium alkoxide (NaOR). These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like ether or ethanol.
Major Products Formed
Substitution Reactions: Products include various substituted oxazoles depending on the nucleophile used.
Oxidation Reactions: Oxidized derivatives of oxazole with different functional groups.
Reduction Reactions: 3-Methyl-1,2-oxazole and other reduced derivatives.
Scientific Research Applications
4-Bromo-3-(bromomethyl)-1,2-oxazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 4-bromo-3-(bromomethyl)-1,2-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity. The oxazole ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Chemical Identity :
This brominated oxazole derivative features dual bromine substituents: one at the 4-position of the oxazole ring and a bromomethyl group at the 3-position. The compound’s structure renders it highly reactive, particularly in nucleophilic substitution reactions, making it a valuable intermediate in pharmaceutical and agrochemical synthesis .
Comparison with Structurally Similar Compounds
4-Bromo-3-methyl-1,2-oxazole
- Molecular Formula: C₄H₄BrNO
- Molecular Weight : 178.99 g/mol
- Key Difference : Lacks the bromomethyl group at the 3-position, reducing its reactivity in alkylation or cross-coupling reactions compared to 4-bromo-3-(bromomethyl)-1,2-oxazole .
- Applications : Primarily used as a building block for simpler oxazole derivatives.
3-(3-Bromophenyl)-5-methyl-1,2,4-oxadiazole
5-(Bromomethyl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1,2-oxazole
4-Bromo-5-(bromomethyl)-3-methylisoxazole
- Molecular Formula: C₅H₅Br₂NO
- Molecular Weight : 254.91 g/mol
- Key Difference : Isoxazole ring (1,2-oxazole isomer) with bromine and bromomethyl groups at positions 4 and 5. Isoxazoles exhibit distinct reactivity patterns, such as preferential ring-opening under acidic conditions compared to oxazoles .
- Applications : Utilized in the synthesis of β-lactam antibiotics.
Physicochemical and Reactivity Comparisons
Table 1: Key Properties of this compound and Analogues
| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP* | Reactivity Highlights |
|---|---|---|---|---|
| This compound | C₅H₅Br₂NO | 254.91 | 2.8 | High electrophilicity due to dual Br groups |
| 4-Bromo-3-methyl-1,2-oxazole | C₄H₄BrNO | 178.99 | 1.5 | Limited alkylation potential |
| 3-(3-Bromophenyl)-5-methyl-1,2,4-oxadiazole | C₉H₇BrN₂O | 239.07 | 3.2 | Enhanced aromatic stability |
| 5-(Bromomethyl)-3-(pyrazol-4-yl)-1,2-oxazole | C₉H₁₀BrN₃O | 264.10 | 2.1 | Improved solubility due to pyrazole moiety |
*LogP values estimated using Polarized Continuum Model (PCM) studies .
Reactivity Insights:
- Bromine Substituents : The dual bromine groups in this compound increase its lipophilicity (LogP ~2.8), favoring membrane permeability in bioactive molecules .
- Ring-Opening Potential: Unlike oxadiazoles, oxazole derivatives like the target compound undergo dearomatization to form 1,2-amino alcohol moieties, critical in natural product synthesis .
- Synthetic Utility: The bromomethyl group facilitates nucleophilic substitutions (e.g., Suzuki couplings), a feature less pronounced in analogues like 4-bromo-3-methyl-1,2-oxazole .
Q & A
Q. What are the optimal synthetic routes for 4-bromo-3-(bromomethyl)-1,2-oxazole, and how do reaction conditions influence yield?
The synthesis typically involves cyclization reactions of brominated precursors under controlled conditions. For example, analogous oxazole derivatives are synthesized via refluxing with hydroxylamine hydrochloride in polar solvents like DMSO, followed by distillation and crystallization to achieve yields up to 65% . Key parameters include temperature (reflux conditions), solvent choice (e.g., ethanol, DMSO), and reaction time (12–18 hours). Optimization studies suggest that extending reaction time or using catalysts (e.g., glacial acetic acid) improves yield but may introduce impurities requiring recrystallization .
Q. How can researchers confirm the molecular structure and purity of this compound post-synthesis?
Structural confirmation relies on spectroscopic methods:
- NMR : and NMR identify functional groups and bromine substitution patterns. For example, oxazole methine protons resonate as singlets at δ 8.46 ppm .
- X-ray crystallography : Resolves bond angles and distances, critical for reactivity studies (e.g., bond lengths of 1.34–1.47 Å for oxazole rings) .
- IR spectroscopy : Confirms carbonyl and C-Br stretches (~600–700 cm) . Purity is assessed via HPLC or melting point analysis (typical range: 60–70°C for similar brominated oxazoles) .
Q. What purification strategies are effective for brominated oxazole derivatives?
Recrystallization using ethanol-water mixtures is common, achieving >95% purity . For thermally unstable compounds, column chromatography with silica gel and ethyl acetate/hexane eluents is preferred .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?
The bromine atoms act as leaving groups, facilitating Suzuki-Miyaura or Ullmann couplings. Computational studies suggest the electron-withdrawing oxazole ring enhances electrophilicity at the bromomethyl position, favoring nucleophilic substitution. For example, DFT calculations on similar compounds show activation energies of ~25–30 kcal/mol for aryl cross-couplings . Experimental validation requires inert atmospheres (e.g., N) and palladium catalysts (e.g., Pd(PPh)) .
Q. How can computational modeling predict the biological activity of this compound?
Molecular docking simulations (e.g., AutoDock Vina) evaluate binding affinities to target proteins. For instance, oxazole derivatives with bromine substituents show potential inhibition of casein kinase 2 (CK2) with binding energies of −8.2 to −9.5 kcal/mol . Pharmacophore models highlight the bromomethyl group as critical for hydrophobic interactions .
Q. What experimental approaches resolve contradictions in reported biological activity data for brominated oxazoles?
Discrepancies in IC values often arise from assay variability. Standardization using positive controls (e.g., staurosporine for kinase inhibition) and dose-response curves (3–5 replicates) is essential. Statistical analysis (ANOVA with Bonferroni correction) validates significance (p ≤ 0.05) . For cytotoxicity, MTT assays on multiple cell lines (e.g., HeLa, MCF-7) distinguish compound-specific effects from assay artifacts .
Q. How does steric hindrance from the bromomethyl group influence regioselectivity in further functionalization?
Steric effects direct electrophilic substitution to the 5-position of the oxazole ring. For example, nitration of 3-bromomethyl oxazoles yields 5-nitro derivatives exclusively, confirmed by NMR and X-ray data . Steric maps (e.g., using PyMol) quantify van der Waals radii overlaps (≥2.5 Å), guiding synthetic planning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
